molecular formula C11H16N2 B12330352 3-Methyl-4-(piperidin-4-yl)pyridine

3-Methyl-4-(piperidin-4-yl)pyridine

Cat. No.: B12330352
M. Wt: 176.26 g/mol
InChI Key: DZTYDIQRLJTRCW-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and piperidine derivatives.

    Reaction Conditions: The key steps often involve cyclization and substitution reactions under controlled conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis.

    Catalysts: Catalysts such as Raney-Ni are employed to enhance reaction efficiency.

    Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-4-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Solvents: Solvents like dichloromethane and ethanol are frequently employed.

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(piperidin-4-yl)pyridine is unique due to the presence of both a methyl group and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-4-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3

InChI Key

DZTYDIQRLJTRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCNCC2

Origin of Product

United States

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